N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-N'-[3-(2-oxopiperidin-1-yl)phenyl]ethanediamide
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Overview
Description
N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-N'-[3-(2-oxopiperidin-1-yl)phenyl]ethanediamide is a complex organic compound that features a benzothiophene moiety, a hydroxyethyl group, and an oxopiperidinylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-N'-[3-(2-oxopiperidin-1-yl)phenyl]ethanediamide typically involves multiple steps, including the formation of the benzothiophene core, the introduction of the hydroxyethyl group, and the coupling with the oxopiperidinylphenyl moiety. Common synthetic methods include:
Formation of Benzothiophene Core: This can be achieved through electrophilic cyclization reactions or coupling reactions.
Introduction of Hydroxyethyl Group: This step often involves the use of hydroxyethylating agents under basic conditions.
Coupling with Oxopiperidinylphenyl Moiety: This final step can be performed using amide coupling reactions, often facilitated by coupling reagents such as EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and automated synthesis platforms to streamline the process.
Chemical Reactions Analysis
Types of Reactions
N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-N'-[3-(2-oxopiperidin-1-yl)phenyl]ethanediamide can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The oxopiperidinyl group can be reduced to form a hydroxypiperidinyl group.
Substitution: The benzothiophene moiety can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include PCC and Jones reagent.
Reduction: Reducing agents such as LiAlH4 or NaBH4 are often used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like AlCl3 or FeCl3.
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an alcohol.
Substitution: Introduction of various substituents on the benzothiophene ring.
Scientific Research Applications
N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-N'-[3-(2-oxopiperidin-1-yl)phenyl]ethanediamide has several scientific research applications:
Medicinal Chemistry: It can be explored for its potential as an antimicrobial or anticancer agent.
Materials Science: The benzothiophene moiety makes it a candidate for use in organic semiconductors and OLEDs.
Biological Studies: Its interactions with various biological targets can be studied to understand its mechanism of action.
Mechanism of Action
The mechanism of action of N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-N'-[3-(2-oxopiperidin-1-yl)phenyl]ethanediamide involves its interaction with specific molecular targets. The benzothiophene moiety can interact with enzymes or receptors, potentially inhibiting their activity. The hydroxyethyl group may enhance its solubility and bioavailability, while the oxopiperidinylphenyl group can contribute to its binding affinity .
Comparison with Similar Compounds
Similar Compounds
Raloxifene: A benzothiophene derivative used in the treatment of breast cancer.
Zileuton: Another benzothiophene derivative used as an anti-inflammatory agent.
Sertaconazole: A benzothiophene-based antifungal agent.
Uniqueness
N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-N'-[3-(2-oxopiperidin-1-yl)phenyl]ethanediamide is unique due to its combination of functional groups, which may confer distinct biological activities and chemical properties.
Properties
IUPAC Name |
N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-N'-[3-(2-oxopiperidin-1-yl)phenyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O4S/c27-19(18-14-31-20-9-2-1-8-17(18)20)13-24-22(29)23(30)25-15-6-5-7-16(12-15)26-11-4-3-10-21(26)28/h1-2,5-9,12,14,19,27H,3-4,10-11,13H2,(H,24,29)(H,25,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSTTVCGAZUWZEB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(=O)C1)C2=CC=CC(=C2)NC(=O)C(=O)NCC(C3=CSC4=CC=CC=C43)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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